molecular formula C9H17N3O2S B2408826 Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate CAS No. 294622-57-4

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate

Cat. No.: B2408826
CAS No.: 294622-57-4
M. Wt: 231.31
InChI Key: BPCZINMJOTUUOC-UHFFFAOYSA-N
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Description

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C9H17N3O2S and a molecular weight of 231.32 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with thiocarbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles like amines or alcohols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various carbamothioyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity: Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound may demonstrate similar properties, warranting further investigation into its mechanism of action and efficacy against specific cancers .
  • Antimicrobial Properties: The compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a potential candidate for developing new antibiotics .

Agrochemicals

The compound's structural characteristics also suggest applications in agrochemical formulations:

  • Pesticidal Activity: Research has indicated that piperidine derivatives can act as effective pesticides. This compound could be explored for its ability to control pests and diseases in crops, offering a potential alternative to conventional pesticides .

Material Science

In material science, the compound may serve as a building block for synthesizing novel materials:

  • Polymer Synthesis: The unique functional groups present in this compound can facilitate polymerization reactions, leading to the development of new polymers with desirable properties such as enhanced thermal stability or mechanical strength .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various piperidine derivatives, including this compound. The findings suggested that these compounds exhibited significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents .

CompoundCell Line TestedIC50 (µM)Reference
This compoundHeLa15
This compoundMCF720

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of piperidine derivatives indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This study suggests its potential use in formulating new antimicrobial agents .

Bacteria TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its carbamothioyl group, which imparts specific reactivity and biological activity, making it valuable for various research applications.

Biological Activity

Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H17N3O2S
  • Molecular Weight : 217.31 g/mol
  • IUPAC Name : Ethyl 4-[(aminocarbothioyl)amino]-1-piperidinecarboxylate

The compound features a piperidine ring, which is known for its diverse biological activities, particularly in drug design. The presence of the carbamothioyl group is significant as it may enhance the compound's interaction with biological targets.

This compound exhibits various biological activities that can be attributed to its structural components:

  • Nitric Oxide Production : The compound is involved in the production of nitric oxide (NO), a crucial signaling molecule implicated in numerous physiological processes, including vasodilation and immune response modulation .
  • Anti-inflammatory Properties : It enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating its role in inflammatory pathways .

Pharmacological Profile

The pharmacological profile includes:

  • Absorption and Distribution : The compound shows high human intestinal absorption and is likely to cross the blood-brain barrier, which is critical for central nervous system activity .
  • Metabolism : It is not a substrate for several cytochrome P450 enzymes, indicating a lower likelihood of drug-drug interactions through these metabolic pathways .

Study 1: Inhibition of Serine Proteases

A series of piperidine derivatives, including analogs of this compound, were synthesized and evaluated for their inhibitory activity against serine proteases such as matriptase and hepsin. The results indicated that modifications to the piperidine structure could significantly enhance inhibitory potency, with IC50 values as low as 2 nM for some derivatives .

Study 2: Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. This compound was tested against various bacterial strains, showing promising results in inhibiting growth, suggesting potential applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity Description Reference
Nitric Oxide ProductionMediates vascular functions and immune responses
Anti-inflammatory EffectsIncreases IL-6 and IL-8 synthesis
Serine Protease InhibitionPotent inhibitors identified; IC50 < 2 nM
Antimicrobial ActivityEffective against various bacterial strains

Properties

IUPAC Name

ethyl 4-(carbamothioylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c1-2-14-9(13)12-5-3-7(4-6-12)11-8(10)15/h7H,2-6H2,1H3,(H3,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCZINMJOTUUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 4-aminopiperidine-1-carboxylate (4.3 g, 0.025 mol) in dry THF was cooled to 0° C. and then treated with triethylamine (3.83 mL, 27.5 mol) and thiophosgene (2.1 mL, 27.5 mmol). The mixture was stirred for 1.5 hours at room temperature, cooled at 0° C. and then treated with ammonium hydroxide solution (7.7 mL, 28% in water). The mixture was stirred for approximately 12 hours and then concentrated by evaporation. The residue was taken up into ethyl acetate and the mixture was treated with a saturated solution of NaHCO3 and brine. The organic phase was separated, dried over sodium sulfate and then concentrated to dryness. The residue was taken up into diethyl ether and a resulting solid was collected by filtration and washed with diethyl ether to provide ethyl 4-thioureidopiperidine-1-carboxylate (4.18 g, 72% V). HNMR (dmso-d6): 7.57 (1H, d), 6.9 (1H, s), 4.05 (1H, bs), 4.02 (2H, q), 3.86 (2H, d), 2.89 (2H, bs), 1.82 (2H, bs), 1.20 (2H, m), 1.17 (3H, t).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Three

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